molecular formula C17H19NO5 B12434366 Cephalocyclidine A

Cephalocyclidine A

Cat. No.: B12434366
M. Wt: 317.34 g/mol
InChI Key: HZSAQOVOGNCGNL-YOENJENRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephalocyclidine A is a naturally occurring alkaloid isolated from the plant Cephalanopsis gracilis. It is characterized as an amorphous yellow powder with the molecular formula C₁₈H₁₆N₂O₅ and a molecular weight of 340.335 g/mol .

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(2S,8R)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol

InChI

InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12?,13?,14?,15?,16-,17-/m1/s1

InChI Key

HZSAQOVOGNCGNL-YOENJENRSA-N

Isomeric SMILES

C1C[C@@]23C4C(C(C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O

Canonical SMILES

C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of Cephalocyclidine A involves multiple steps, including cycloaddition reactions. One notable method is the intramolecular formal [3 + 2] cationic cycloaddition between a benzylic carbocation and styrene This method has been used to develop a model study toward the this compound skeleton

Chemical Reactions Analysis

Catalytic Asymmetric Polycyclization

A pivotal reaction in the total synthesis of (−)-cephalocyclidin A involves a Cu(OTf)₂-catalyzed enantioselective polycyclization of tertiary enamides with terminal silyl enol ethers . This tandem process assembles bicyclic and tricyclic N-heterocycles with high stereocontrol, facilitated by a spiropyrroline-derived oxazole (SPDO) ligand.

Reaction Scheme :
Tertiary enamide + Silyl enol ether → Bicyclic/Tricyclic N-heterocycle

ParameterValue/Detail
CatalystCu(OTf)₂ with SPDO ligand
Temperature−40°C to 25°C (gradient)
Yield75–89% (dependent on substrates)
Enantiomeric Excess (ee)90–98%

This methodology constructs aza- and oxa-quaternary stereocenters, critical to the natural product’s bioactivity .

Late-Stage Radical Cyclization

A radical-based cyclization was employed to finalize the tricyclic core of cephalocyclidin A . The reaction leverages AIBN as an initiator and TMS₃SiH as a hydrogen donor under mild conditions.

Reaction Scheme :
Alkene precursor → Radical intermediate → Tricyclic product

ParameterValue/Detail
InitiatorAIBN (2 mol%)
ReductantTMS₃SiH (1.5 equiv)
SolventToluene
Temperature80°C
Yield82%

This step demonstrates efficient radical-mediated bond formation without compromising stereochemical integrity .

Model Studies: Intramolecular [3 + 2] Cycloaddition

Early synthetic efforts toward related alkaloids, such as codonopiloneolignanin A, utilized intramolecular formal [3 + 2] cationic cycloadditions between benzylic carbocations and styrenes . While not directly applied to cephalocyclidin A, this methodology informed subsequent strategies for constructing its benzocycloheptene-like subunits.

ParameterValue/Detail
SubstrateBenzocycloheptene derivatives
ConditionsAcidic (e.g., TFA)
Yield60–75%

Functional Group Transformations

Key intermediates in cephalocyclidin A’s synthesis undergo targeted transformations:

Esterification

Carboxylic acid intermediates are activated for subsequent couplings:
Reagent : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (catalyst).
Yield : 85–92%.

Oxidation

Alcohols are oxidized to ketones or aldehydes using Dess-Martin periodinane.
Yield : 88–95%.

Scientific Research Applications

Cephalocyclidine A has several scientific research applications:

Mechanism of Action

The mechanism of action of Cephalocyclidine A involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could interact with enzymes and receptors in novel ways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cephalocyclidine A belongs to a broader family of alkaloids and related compounds with distinct structural and functional properties. Below, we compare it to three key analogs: Cephalofortuneine, Cephalostatin 2, and Cephalinones C/D, focusing on molecular attributes, sources, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Source Key Features
This compound C₁₈H₁₆N₂O₅ 340.335 Cephalanopsis gracilis (plant) Amorphous yellow powder; alkaloid backbone with uncharacterized bioactivity .
Cephalofortuneine C₂₀H₂₇NO₅ 361.437 Not specified 1,6-dihydro-3,15,16-trimethoxy-C-homoerythrinan-2,7-diol structure .
Cephalostatin 2 C₅₄H₇₄N₂O₁₁ 927.185 Cephalodiscus gilchristi (marine worm) Potent cell-growth inhibitor; complex dimeric steroidal structure .
Cephalinones C/D Undisclosed Undisclosed Cephalanopsis gracilis (plant) Amorphous yellow powders; Cephalinone D has an established absolute configuration .

Structural Analysis

  • Backbone Complexity: this compound and Cephalinones C/D share a plant-derived alkaloid scaffold, though their exact structures differ. Cephalinone D’s absolute configuration highlights stereochemical diversity within this group . Cephalofortuneine features a distinct C-homoerythrinan core with multiple methoxy groups, suggesting divergent biosynthesis pathways compared to this compound . Cephalostatin 2 stands out as a dimeric steroidal alkaloid with a molecular weight >900 g/mol, reflecting its marine origin and extreme structural complexity .
  • Functional Groups :

    • This compound’s formula (C₁₈H₁₆N₂O₅) indicates a balance of aromaticity and oxygen/nitrogen heteroatoms, typical of bioactive alkaloids.
    • Cephalostatin 2’s oxygen-rich structure (11 oxygen atoms) correlates with its potent cytotoxicity, likely mediated through membrane interactions or enzyme inhibition .

Q & A

Q. How can researchers avoid bias when interpreting this compound’s therapeutic potential?

  • Methodological Answer : Pre-register study protocols (e.g., on Open Science Framework) to mitigate publication bias. Conduct blinded experiments for subjective endpoints (e.g., tumor size measurements). Cite both supporting and conflicting studies to provide balanced context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.